Fmoc-l-dap(octanoyl)-oh

Overview

Description

“Fmoc-l-dap(octanoyl)-oh” is also known as Nalpha-Fmoc-Nbeta-Octanoyl-2,3-diaminopropionic acid . It is not intended for human or veterinary use and is used only for research.

Synthesis Analysis

The synthesis of “this compound” involves various methods such as asymmetric synthesis, modified amino acids, tailor-made amino acids, enzymatic synthesis, protonation and deprotonation, protection and deprotection, proteolytic synthesis, fermentative synthesis, and amino alcohols synthesis .Molecular Structure Analysis

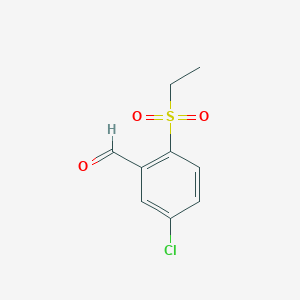

The molecular formula of “this compound” is C26H32N2O5. Its molecular weight is 452.54 g/mol .Chemical Reactions Analysis

“this compound” is involved in various chemical reactions such as de novo peptide sequencing, amino acid composition analysis, and chiral analysis of amino acids . A high-yielding total synthesis of daptomycin, an important clinical antibiotic, was developed using this compound .Physical And Chemical Properties Analysis

“this compound” appears as a white powder . It has a predicted density of 1.188±0.06 g/cm3 and a predicted boiling point of 709.5±60.0 °C .Scientific Research Applications

Synthesis and Characterization

Fmoc-l-dap(octanoyl)-oh and its derivatives play a significant role in the synthesis and characterization of various peptides and amino acid-based structures. Temperini et al. (2020) developed a synthetic strategy for the preparation of orthogonally protected methyl esters of the non-proteinogenic amino acid 2,3-l-diaminopropanoic acid (l-Dap), pairing the base-labile Fmoc with other protecting groups like p-toluensulfonyl (tosyl, Ts) or tert-butyloxycarbonyl (Boc) moieties. This strategy used appropriately masked 2,3-diaminopropanols obtained via reductive amination of aldehydes prepared from commercial amino acids like Nα-Fmoc-O-tert-butyl-d-serine (Temperini et al., 2020). Similarly, Rao et al. (2006) described the synthesis of orthogonally protected Fmoc-Dap/Dab starting from Fmoc-Asp/Glu, employing a synthetic strategy that included the formation of Fmoc-Asp/Glu-5-oxazolidinone acids and other steps like Curtius rearrangement and hydrolysis of the oxazolidinone group (Rao, Tantry, & Babu, 2006).

Antibacterial and Biomedical Applications

Fmoc-based amino acids, including this compound derivatives, find extensive use in biomedical applications due to their inherent biocompatible and biodegradable properties. Croitoriu et al. (2021) investigated supramolecular hydrogels based on Fmoc-functionalized amino acids, like FMOC-Lys(FMOC)-OH, for their antimicrobial activity. The study emphasized the effect of incorporating colloidal and ionic silver mixtures into supramolecular gels of FMOC-Lys(FMOC)-OH structures on their antimicrobial activity, characterizing the structures using various spectroscopic and microscopic techniques (Croitoriu, Nita, Rusu, Cimponeriu, & Chiriac, 2021). Furthermore, Schnaider et al. (2019) presented the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH, demonstrating their substantial effect on bacterial morphology and their functional incorporation within resin-based composites for inhibiting bacterial growth and viability, without compromising mechanical and optical properties of the composites (Schnaider et al., 2019).

Future Directions

Mechanism of Action

Target of Action

Fmoc-l-dap(octanoyl)-oh is a derivative of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in the modification of amino acids and short peptides . The primary targets of this compound are the amino acids and peptides that it modifies. The Fmoc group is known for its inherent hydrophobicity and aromaticity, which can promote the association of building blocks .

Mode of Action

The Fmoc group in this compound interacts with its targets (amino acids and peptides) through a process known as self-assembly . This process is driven by the hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The self-assembly of Fmoc-modified amino acids and short peptides can lead to the formation of various functional materials . These materials can have applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties . The exact biochemical pathways affected by this compound would depend on the specific amino acids and peptides it modifies.

Pharmacokinetics

The self-assembly properties of fmoc-modified amino acids and peptides suggest that they may have unique pharmacokinetic profiles .

Result of Action

The result of this compound’s action is the formation of self-assembled structures from the modified amino acids and peptides . These structures can form hydrogels under mild conditions . The hydrogel formed by this compound is elastic, reversible, and injectable .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the self-assembly process prefers to occur under mild conditions . Additionally, the presence of water can induce gelation . Therefore, the environment plays a crucial role in the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Fmoc-l-dap(octanoyl)-oh plays a crucial role in biochemical reactions, particularly in the context of peptide synthesis and self-assembly. The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable peptide bonds and promoting self-assembly into higher-order structures. The Fmoc group provides protection during peptide synthesis, preventing unwanted side reactions and ensuring the integrity of the final product. Additionally, the octanoyl group enhances the hydrophobicity of the compound, promoting interactions with hydrophobic regions of proteins and membranes .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrophobic nature of the octanoyl group allows this compound to integrate into cell membranes, affecting membrane fluidity and signaling cascades. Furthermore, the compound has been shown to alter gene expression profiles, potentially through interactions with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrophobic and electrostatic interactions. These binding interactions can lead to enzyme inhibition or activation, depending on the context. Additionally, this compound can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors, thereby influencing cellular responses and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation. These temporal effects are important considerations for experimental design and interpretation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological responses. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as cellular toxicity and organ damage. These dosage-dependent effects are critical for determining the therapeutic potential and safety profile of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance. The compound can be metabolized through enzymatic hydrolysis, leading to the release of the Fmoc and octanoyl groups. These metabolic processes can affect the bioavailability and activity of this compound, influencing its overall efficacy in biochemical and cellular studies .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The hydrophobic nature of the compound allows it to interact with lipid membranes and be transported across cellular compartments. Additionally, binding proteins can facilitate the localization and accumulation of this compound in specific tissues, enhancing its biological activity and effects .

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(octanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O5/c1-2-3-4-5-6-15-24(29)27-16-23(25(30)31)28-26(32)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,2-6,15-17H2,1H3,(H,27,29)(H,28,32)(H,30,31)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFAUGZXBGIJDJ-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801153866 | |

| Record name | L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-[(1-oxooctyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801153866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1423018-04-5 | |

| Record name | L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-[(1-oxooctyl)amino]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423018-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-[(1-oxooctyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801153866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1429775.png)

![N-(5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazol-2-yl)acetamide](/img/structure/B1429777.png)

![3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1429789.png)

![Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate](/img/structure/B1429793.png)

![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1429794.png)

![4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1429796.png)